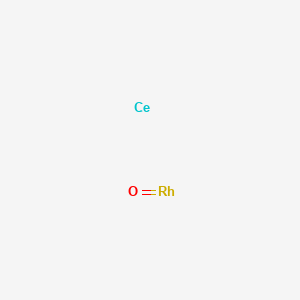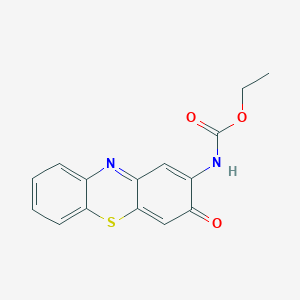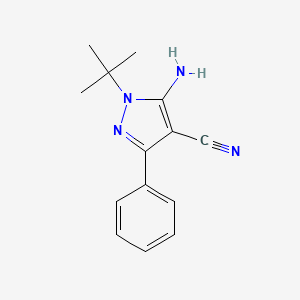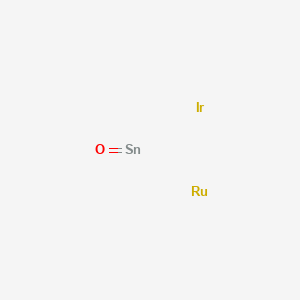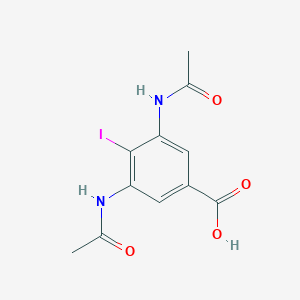![molecular formula C11H15ClO3S B12557157 {4-[(2-Hydroxypropanoyl)oxy]phenyl}(dimethyl)sulfanium chloride CAS No. 143111-31-3](/img/structure/B12557157.png)
{4-[(2-Hydroxypropanoyl)oxy]phenyl}(dimethyl)sulfanium chloride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
{4-[(2-Hydroxypropanoyl)oxy]phenyl}(dimethyl)sulfanium chloride is a chemical compound known for its unique structure and properties It is a sulfonium compound with a phenyl group substituted with a hydroxypropanoyl group
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of {4-[(2-Hydroxypropanoyl)oxy]phenyl}(dimethyl)sulfanium chloride typically involves the reaction of a phenyl sulfonium salt with a hydroxypropanoyl chloride under controlled conditions. The reaction is carried out in an inert atmosphere to prevent oxidation and is often catalyzed by a base such as triethylamine. The reaction mixture is then purified using column chromatography to isolate the desired product.
Industrial Production Methods
On an industrial scale, the production of this compound involves similar synthetic routes but with optimized reaction conditions to enhance yield and purity. The use of continuous flow reactors and automated purification systems can significantly improve the efficiency of the production process.
Análisis De Reacciones Químicas
Types of Reactions
{4-[(2-Hydroxypropanoyl)oxy]phenyl}(dimethyl)sulfanium chloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides and sulfones.
Reduction: Reduction reactions can convert the sulfonium group to a sulfide.
Substitution: The hydroxypropanoyl group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophiles like amines or thiols can be used for substitution reactions.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Sulfides.
Substitution: Various substituted phenyl sulfonium compounds.
Aplicaciones Científicas De Investigación
{4-[(2-Hydroxypropanoyl)oxy]phenyl}(dimethyl)sulfanium chloride has a wide range of applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a catalyst in certain reactions.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties and as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mecanismo De Acción
The mechanism of action of {4-[(2-Hydroxypropanoyl)oxy]phenyl}(dimethyl)sulfanium chloride involves its interaction with molecular targets through its sulfonium group. The compound can form covalent bonds with nucleophiles, leading to the modification of biomolecules and alteration of their function. This reactivity is exploited in various applications, including catalysis and drug development.
Comparación Con Compuestos Similares
Similar Compounds
1-Boc-4-AP (tert-butyl 4-(phenylamino)piperidine-1-carboxylate): Used as an intermediate in the manufacture of fentanyl and related derivatives.
2,3-dihydro-3,5-dihydroxy-6-methyl-4H-pyran-4-one (DDMP): Known for its antioxidant properties and formed in the Maillard reaction.
Uniqueness
{4-[(2-Hydroxypropanoyl)oxy]phenyl}(dimethyl)sulfanium chloride is unique due to its sulfonium group, which imparts distinct reactivity and potential applications in various fields. Its ability to undergo diverse chemical reactions and interact with biomolecules makes it a valuable compound for research and industrial applications.
Propiedades
Número CAS |
143111-31-3 |
|---|---|
Fórmula molecular |
C11H15ClO3S |
Peso molecular |
262.75 g/mol |
Nombre IUPAC |
[4-(2-hydroxypropanoyloxy)phenyl]-dimethylsulfanium;chloride |
InChI |
InChI=1S/C11H15O3S.ClH/c1-8(12)11(13)14-9-4-6-10(7-5-9)15(2)3;/h4-8,12H,1-3H3;1H/q+1;/p-1 |
Clave InChI |
BHRBOOKXUXZHEA-UHFFFAOYSA-M |
SMILES canónico |
CC(C(=O)OC1=CC=C(C=C1)[S+](C)C)O.[Cl-] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![Chloro{5-methoxy-2-[(E)-(4-methoxyphenyl)diazenyl]phenyl}mercury](/img/structure/B12557074.png)
![4-[Dimethyl(phenyl)silyl]hex-5-en-1-ol](/img/structure/B12557076.png)

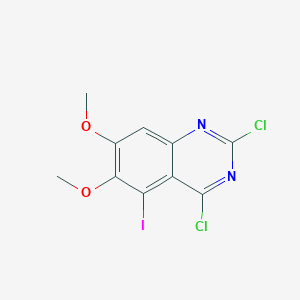


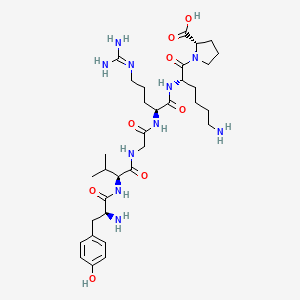
![1-[3-Morpholinopropyl]-4-[phenylthiomethyl]benzene](/img/structure/B12557111.png)
![6-Methoxy-8-nitro-2-[3-(trifluoromethyl)phenoxy]quinoline](/img/structure/B12557120.png)
